4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
Description
4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound that features a thiazole ring, a morpholine ring, and a phenyl group with chlorine and fluorine substituents
Properties
IUPAC Name |
[4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S2/c15-9-7-8(1-2-10(9)16)19-12(17)11(23-14(19)22)13(20)18-3-5-21-6-4-18/h1-2,7H,3-6,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYSNHOLWYAGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group with chlorine and fluorine substituents. The final step involves the attachment of the morpholine ring to the thiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the phenyl group.
Substitution: Halogen atoms on the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₁₃H₁₄ClF N₃O₂S
- CAS Number : 946255-05-6
Structural Characteristics
| Feature | Description |
|---|---|
| Thiazole Ring | Present |
| Morpholine Ring | Present |
| Chlorine Atom | Substituted on Phenyl Group |
| Fluorine Atom | Substituted on Phenyl Group |
Chemistry
In the field of chemistry, this compound acts as a building block for synthesizing more complex molecules. Its unique structural features facilitate the exploration of new chemical reactions:
- Synthesis of Novel Compounds : It can be utilized to create derivatives that may exhibit enhanced properties or activities.
Biology
The compound is valuable in biological research for studying enzyme interactions and protein binding:
- Enzyme Inhibition Studies : It can be used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate:
- Drug Development : It can serve as a precursor in the synthesis of drugs targeting various diseases, particularly those related to cancer and infectious diseases.
Industry
The compound's unique properties make it suitable for various industrial applications:
- Advanced Materials Production : It can be incorporated into the development of coatings, polymers, and electronic materials.
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of derivatives synthesized from 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Research conducted on derivatives demonstrated promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration values indicated effectiveness comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-piperidinyl)methanone
- [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-pyrrolidinyl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the thiazole and morpholine rings, provides distinct chemical and biological properties that are not found in similar compounds.
Biological Activity
The compound 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a thiazole ring fused with a morpholine moiety. Its structural formula can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Inhibition of proliferation |
| HCT116 | 0.39 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
The compound's mechanism involves the inhibition of specific kinases and modulation of apoptotic pathways, leading to reduced cell viability and increased apoptosis in cancerous cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/ml) | Activity |
|---|---|---|
| Staphylococcus aureus | 2 | Antibacterial |
| Escherichia coli | 4 | Antibacterial |
| Candida albicans | 8 | Antifungal |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. It is hypothesized that it may inhibit enzymes such as kinases, which play crucial roles in cell growth and proliferation. Additionally, the presence of the thiazole and morpholine rings contributes to its lipophilicity, enhancing cellular uptake and bioavailability .
Case Studies
A recent study conducted by Wei et al. evaluated the anticancer effects of similar thiazole derivatives. Their findings indicated that modifications in the substituents significantly influenced the biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design . Another study highlighted the compound's potential in combination therapy, showing enhanced efficacy when used alongside established chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
